molecular formula C7H7Cl3NO2PS B13743453 Dow ET-15 CAS No. 2591-66-4

Dow ET-15

Cat. No.: B13743453
CAS No.: 2591-66-4
M. Wt: 306.5 g/mol
InChI Key: WRWBHVIYUCQSIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dow ET-15 is a compound developed by Dow Chemical Company, known for its applications in various industrial processes. It is a macroporous polystyrene-based cation exchange resin bearing strongly acidic sulfonic groups. This compound is widely used as a heterogeneous catalyst in organic synthesis, particularly in reactions requiring acid catalysis .

Chemical Reactions Analysis

Dow ET-15 undergoes various types of chemical reactions, primarily those involving acid catalysis. Some of the common reactions include:

    Esterification: this compound catalyzes the reaction between carboxylic acids and alcohols to form esters.

    Etherification: It facilitates the formation of ethers from alcohols.

    Oxidation: this compound can catalyze the oxidation of organic compounds.

    Condensation: It is used in condensation reactions to form larger molecules from smaller ones.

    Cyclization: this compound aids in the formation of cyclic compounds from linear precursors.

    Electrophilic Aromatic Substitution: It catalyzes the substitution of hydrogen atoms in aromatic rings with electrophiles.

Common reagents used in these reactions include carboxylic acids, alcohols, aldehydes, and ketones. The major products formed depend on the specific reaction but often include esters, ethers, and various cyclic compounds .

Mechanism of Action

The mechanism of action of Dow ET-15 involves its strongly acidic sulfonic groups, which act as proton donors in catalytic reactions. These groups facilitate the formation of reactive intermediates, such as carbocations, which then undergo further transformations to yield the desired products. The macroporous structure of this compound provides a large surface area for reactions to occur, enhancing its catalytic efficiency .

Properties

CAS No.

2591-66-4

Molecular Formula

C7H7Cl3NO2PS

Molecular Weight

306.5 g/mol

IUPAC Name

1-[amino(methoxy)phosphinothioyl]oxy-2,4,5-trichlorobenzene

InChI

InChI=1S/C7H7Cl3NO2PS/c1-12-14(11,15)13-7-3-5(9)4(8)2-6(7)10/h2-3H,1H3,(H2,11,15)

InChI Key

WRWBHVIYUCQSIA-UHFFFAOYSA-N

Canonical SMILES

COP(=S)(N)OC1=CC(=C(C=C1Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.